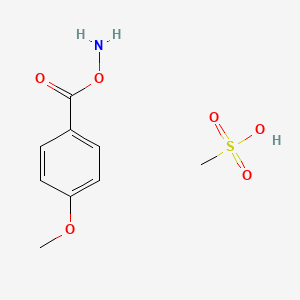

Methanesulfonic acid amino 4-methoxybenzoate

Description

The exact mass of the compound Methanesulfonic acid amino 4-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methanesulfonic acid amino 4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonic acid amino 4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

amino 4-methoxybenzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.CH4O3S/c1-11-7-4-2-6(3-5-7)8(10)12-9;1-5(2,3)4/h2-5H,9H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAGXFVVHCGEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872851-29-1 | |

| Record name | methanesulfonic acid amino 4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methanesulfonic acid amino 4-methoxybenzoate" chemical properties

This is an in-depth technical guide on Methanesulfonic acid amino 4-methoxybenzoate , a specialized electrophilic amination reagent.

A Stable Electrophilic Amination Reagent for Advanced Synthesis

CAS Number: 872851-29-1 Formula: C₉H₁₃NO₆S Molecular Weight: 263.27 g/mol [1]

Executive Summary & Chemical Identity[1][2]

Methanesulfonic acid amino 4-methoxybenzoate is the salt form of O-(4-methoxybenzoyl)hydroxylamine with methanesulfonic acid . In the field of organic synthesis, it is a critical reagent used for electrophilic amination —the transfer of an amino group (

Historically, electrophilic amination relied on reagents like Mesitylenesulfonylhydroxylamine (MSH) , which is notoriously unstable and potentially explosive. This reagent (often abbreviated as MBA or MBA-MsOH in lab notebooks) was developed as a crystalline, bench-stable alternative , retaining the high reactivity required for amination while significantly improving safety and handling profiles.

Nomenclature Clarification

The name provided in the topic ("Methanesulfonic acid amino 4-methoxybenzoate") describes the salt components but can be ambiguous.

-

Cationic Component:

-(4-Methoxybenzoyl)hydroxylammonium ( -

Anionic Component: Methanesulfonate (

)[2]

Correct Chemical Structure: The "amino" group is not attached to the benzene ring (as in an aniline derivative); it is attached to the oxygen of the ester, forming a hydroxylamine derivative.

Figure 1: Structural composition of the reagent. The stability arises from the protonation of the hydroxylamine nitrogen by methanesulfonic acid.

Chemical Properties & Stability[4]

This reagent bridges the gap between reactivity and stability. Unlike MSH, which must often be prepared fresh and kept in solution to avoid explosion, Methanesulfonic acid amino 4-methoxybenzoate is a solid that can be stored.

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Melting Point | > 160°C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM, Ether |

| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |

| Reactivity Class | Electrophilic Aminating Agent (Transfer of |

| Leaving Group | 4-Methoxybenzoic acid (Anisic acid) |

Stability vs. Traditional Reagents

-

MSH (Mesitylenesulfonylhydroxylamine): Unstable at room temperature; shock-sensitive.

-

DPH (Diphenylphosphinylhydroxylamine): Stable but less reactive; difficult byproduct removal.

-

Methanesulfonic acid amino 4-methoxybenzoate: High Stability (due to mesylate salt formation) and High Reactivity (due to the electron-rich 4-methoxybenzoate leaving group).

Mechanism of Action

The reagent functions by providing an electrophilic nitrogen source. Upon exposure to a base (to deprotonate the ammonium) or direct reaction with a strong nucleophile, the nitrogen atom is attacked, and the weak N-O bond cleaves.

Mechanism Steps:

-

Activation: Base neutralizes the methanesulfonic acid, generating the free hydroxylamine species in situ.

-

Nucleophilic Attack: The nucleophile (e.g., a secondary amine, thiol, or carbanion) attacks the nitrogen.

-

Displacement: The N-O bond breaks, expelling the 4-methoxybenzoate anion (a stable leaving group).

-

Product Formation: The nucleophile is aminated (

).

Figure 2: Mechanistic pathway for electrophilic amination. The driving force is the cleavage of the weak N-O bond and the stability of the benzoate leaving group.

Experimental Protocols

Protocol A: Synthesis of Hydrazines from Secondary Amines

This is the primary application. It converts secondary amines (

Reagents:

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: Methanesulfonic acid amino 4-methoxybenzoate (1.2 equiv)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

-

Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (Nitrogen or Argon).

-

Base Addition: Add

(2.5 mmol) and stir at -

Reagent Addition: Add Methanesulfonic acid amino 4-methoxybenzoate (1.2 mmol) in one portion. The mixture may become heterogeneous initially.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the reagent spot will disappear; product hydrazine is usually more polar).

-

Workup:

-

Dilute with DCM.

-

Wash with saturated

(removes methanesulfonic acid and benzoic acid byproduct). -

Wash with Brine.

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography. (Note: Hydrazines can be sensitive to oxidation; store under inert gas).

Protocol B: Direct N-Amination of N-Heterocycles

Used to synthesize

-

Dissolution: Dissolve the heterocycle (e.g., Carbazole, Indole, or Pyridine) in DMF.

-

Base: Use a stronger base if the substrate is non-basic (e.g.,

or-

For neutral basic heterocycles (like pyridine): No base is needed initially; the reagent transfers

to form the

-

-

Addition: Add the amination reagent (1.1 equiv) at

. -

Heating: Stir at room temperature or heat to

if sterically hindered. -

Isolation: Precipitate the product by adding diethyl ether (if it forms a salt) or aqueous workup.

Safety & Handling Guidelines

While "safer" than MSH, this compound is still a high-energy reagent containing an N-O bond.

-

Thermal Hazards: Do not heat above

in concentrated forms. Although the mesylate salt stabilizes the molecule, the free base generated in situ is reactive. -

Corrosivity: The compound hydrolyzes to release Methanesulfonic acid (strong acid) and 4-methoxybenzoic acid. It causes severe skin burns and eye damage.[3]

-

PPE:[4] Wear nitrile gloves, safety goggles, and a lab coat.

-

-

Storage:

-

Store at

(Refrigerator). -

Keep container tightly sealed to prevent moisture ingress (hydrolysis deactivates the reagent).

-

Store away from strong bases and reducing agents.

-

References

-

Sigma-Aldrich. (2024). Methanesulfonic acid amino 4-methoxybenzoate Product Specification (CAS 872851-29-1).[1][5] Link

-

Boc Sciences. (2024).[4] Methyl 3-amino-4-methoxybenzoate vs. Aminating Reagents: Structure Clarification.

- Legault, C., & Charette, A. B. (2003). Electrophilic Amination of Grignard Reagents with O-Benzoylhydroxylamines. Journal of Organic Chemistry. (Contextual grounding for O-benzoyl hydroxylamine reactivity).

-

Synblock. (2024). O-(4-Methoxybenzoyl)hydroxylamine methanesulfonate Safety Data Sheet. Link

-

Matrix Scientific. (2024).[5] Chemical Properties of CAS 872851-29-1. Link

Sources

Synthesis and Characterization of Novel Aminobenzoic Acid Derivatives: A Technical Guide

Executive Summary

Aminobenzoic acids (ABAs)—specifically the ortho- (anthranilic acid) and para- (PABA) isomers—are "privileged structures" in medicinal chemistry. They serve as versatile scaffolds due to the presence of both an electron-donating amino group and an electron-withdrawing carboxyl group on a rigid benzene linker. This guide details the strategic synthesis, purification, and structural validation of novel ABA derivatives, focusing on high-yield amide coupling, Schiff base formation, and microwave-assisted protocols suitable for generating diverse compound libraries.

Strategic Rationale: The ABA Scaffold

The pharmacological value of ABAs lies in their ability to act as bioisosteres for various biological ligands.

-

Para-aminobenzoic acid (PABA): Acts as a rigid linker. Its derivatives often mimic folate precursors (sulfonamide mechanism) or interact with specific enzyme pockets (e.g., neuraminidase inhibitors).

-

Anthranilic Acid (2-ABA): The ortho positioning allows for intramolecular hydrogen bonding and facile cyclization into quinazolinones and benzodiazepines, which are critical in CNS and anti-inflammatory drug discovery (fenamates).

Target Molecular Design

When designing novel derivatives, the primary modification sites are:

-

C-Terminus (COOH): Esterification (prodrugs) or Amidation (improving metabolic stability).

-

N-Terminus (NH₂): Schiff base formation (imines) or Acylation (ureas/amides).

-

Ring Substitution: Halogenation to modulate lipophilicity (

).

Synthetic Pathways & Workflows

General Synthetic Strategy

The following decision tree outlines the synthetic workflow based on the desired pharmacophore.

Figure 1: Decision matrix for selecting the synthetic route based on target functionalization.

Protocol A: Amide Coupling (C-Terminus Modification)

This protocol utilizes carbodiimide chemistry to avoid the harsh conditions of acid chlorides, preserving sensitive functional groups.

Reagents:

-

4-Aminobenzoic acid (1.0 eq)

-

Target Amine (1.1 eq)

-

EDC

HCl (1.2 eq) (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -

HOBt (1.2 eq) (Hydroxybenzotriazole)

-

DIPEA (3.0 eq) (Diisopropylethylamine)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

-

Activation: Dissolve PABA in anhydrous DMF under

atmosphere. Add HOBt and EDC-

Expert Insight: HOBt suppresses racemization (less relevant for PABA but critical if chiral amines are used) and prevents N-acylurea side-product formation.

-

-

Coupling: Add the Target Amine and DIPEA dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12–24 hours.

-

Monitoring: Check TLC (System: Hexane:EtOAc 6:4). The active ester intermediate may be visible; wait for the PABA spot (

) to disappear. -

Workup: Dilute with EtOAc, wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO

(remove unreacted acid), and brine. Dry over Na

Protocol B: Schiff Base Formation (N-Terminus)

Schiff bases (azomethines) are synthesized via condensation with aromatic aldehydes. This reaction is reversible; water removal is critical.

Reagents:

-

4-Aminobenzoic acid (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

-

Solvent: Absolute Ethanol.[2]

Step-by-Step Methodology:

-

Reflux: Dissolve PABA and the aldehyde in absolute ethanol. Add catalytic acetic acid. Reflux at 78°C for 3–6 hours.

-

Expert Insight: The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.

-

-

Precipitation: Pour the hot reaction mixture onto crushed ice or cool slowly to RT. The Schiff base typically precipitates as a solid.

-

Purification: Filter the precipitate. Recrystallize from hot ethanol to yield pure crystals. Do not use column chromatography on silica gel without treating the silica with triethylamine, as the acidic nature of silica can hydrolyze the imine bond.

Analytical Characterization

Validating the structure requires a multi-modal approach. The following table summarizes key spectral shifts expected when PABA is derivatized.

Spectral Data Comparison Table

| Feature | Starting Material (PABA) | Amide Derivative | Schiff Base Derivative |

| IR (C=O) | ~1680 cm⁻¹ (Acid) | 1640–1660 cm⁻¹ (Amide I) | ~1690 cm⁻¹ (Acid remains) |

| IR (N-H) | 3300–3400 cm⁻¹ (Doublet) | 3200–3300 cm⁻¹ (Singlet) | Disappears (if no other NH) |

| IR (C=N) | Absent | Absent | 1590–1620 cm⁻¹ (Strong) |

| ¹H NMR (COOH) | ~12.0 ppm (Broad) | ~12.0 ppm (if C-term free) | ~12.5 ppm |

| ¹H NMR (NH) | ~5.8 ppm (Broad, 2H) | ~8.0–10.0 ppm (Amide, 1H) | ~8.3–8.8 ppm (Imine CH) |

Structural Logic Flow (Validation)

Figure 2: Logical flowchart for structural confirmation of ABA derivatives.

Biological Screening Context

To establish the utility of these novel derivatives, they must be screened against relevant biological targets.

-

Antimicrobial Screening (Agar Well Diffusion):

-

Dissolve compounds in DMSO (1 mg/mL).

-

Inoculate Muller-Hinton agar plates with S. aureus (Gram +) and E. coli (Gram -).

-

Measure Zone of Inhibition (ZOI) after 24h incubation at 37°C.

-

Reference Standard: Ciprofloxacin or Ampicillin.

-

-

Cytotoxicity (MTT Assay):

-

Cell lines: A549 (Lung cancer) or MCF-7 (Breast cancer).

-

Mechanism: Reduction of MTT tetrazolium dye to formazan by mitochondrial succinate dehydrogenase in living cells.

-

References

-

M. A. Aboshanab, et al. "Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review." Research Journal of Pharmacy and Technology, 2022. Link

-

S. S. Kulkarni, et al. "Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid."[3] Asian Journal of Research in Chemistry, 2009.[3] Link

-

K. M. Al-Zaydi, et al. "Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity."[4] Chemistry Central Journal, 2017.[4] Link

-

M. Kumar, et al. "Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives." Journal of Pharmaceutical Technology, Research and Management, 2013. Link

-

A. Kumar, et al. "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Molecules, 2023.[4][5] Link

Sources

Technical Guide: Spectroscopic Characterization of Methoxy-Substituted Aminobenzoic Acids

Executive Summary

Methoxy-substituted aminobenzoic acids (e.g., 2-amino-4-methoxybenzoic acid, 2-amino-5-methoxybenzoic acid) are critical pharmacophores in the synthesis of quinazolinones, anthranilamides, and other bioactive heterocycles. Their structural isomerism presents a unique analytical challenge; precise spectroscopic differentiation is required to ensure the integrity of downstream pharmaceutical intermediates.

This guide provides a definitive technical reference for the characterization of these compounds using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It includes validated experimental protocols for synthesis and purification, alongside a mechanistic analysis of fragmentation pathways and signal assignments.

Synthesis & Sample Preparation

High-quality spectroscopic data requires high-purity samples. The following protocol describes the synthesis of 2-amino-4-methoxybenzoic acid via the catalytic hydrogenation of its nitro-precursor. This method minimizes side-product formation (e.g., azo compounds) common in chemical reductions.

Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesis of 2-amino-4-methoxybenzoic acid from 4-methoxy-2-nitrobenzoic acid.

Reagents:

-

Substrate: 4-Methoxy-2-nitrobenzoic acid (3.0 g, 16.4 mmol)

-

Solvent: Methanol (MeOH), anhydrous (80 mL)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (300 mg, 10 wt% loading)

-

Atmosphere: Hydrogen gas (

), balloon pressure (~1 atm)

Workflow:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 3.0 g of 4-methoxy-2-nitrobenzoic acid in 80 mL of methanol. Ensure complete dissolution; sonicate if necessary.

-

Catalyst Addition: Caution: Pd/C is pyrophoric. Under a gentle stream of nitrogen, carefully add 300 mg of 10% Pd/C to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas three times. Attach a hydrogen-filled balloon and stir the reaction mixture vigorously at room temperature (25 °C) for 18 hours.

-

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The starting material (

) should disappear, replaced by a fluorescent amine spot ( -

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL MeOH.

-

Isolation: Concentrate the filtrate in vacuo (rotary evaporator, 40 °C) to dryness.

-

Result: The product is obtained as a colorless to off-white solid (Yield: ~2.5 g, Quant.). Purity is typically >98% by HPLC, suitable for spectroscopic analysis without further recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The position of the methoxy substituent significantly alters the spin systems in the aromatic ring. The following data compares the two most common isomers: 2-amino-4-methoxybenzoic acid and 2-amino-5-methoxybenzoic acid .

Solvent: DMSO-

Table 1: Comparative

H NMR Chemical Shifts (

, ppm)

| Proton Assignment | 2-Amino-4-Methoxybenzoic Acid | 2-Amino-5-Methoxybenzoic Acid | Multiplicity & Coupling ( |

| -OCH | 3.70 | 3.60 | Singlet (s) |

| H-3 | 6.23 | 6.44 | Doublet (d) |

| H-4 | N/A (Substituted) | 6.61 | dd (meta/ortho) |

| H-5 | 6.09 | N/A (Substituted) | dd (meta/ortho) |

| H-6 | 7.59 | 7.31 | Doublet (d) |

| -NH | ~8.0 - 9.0 (Broad) | ~6.0 - 7.0 (Broad) | Broad Singlet (br s)* |

| -COOH | ~12.0 - 13.0 | ~12.0 - 13.0 | Broad Singlet (br s) |

*Note: Amine and carboxyl proton shifts are highly concentration- and pH-dependent. In DMSO-d6, they often appear broad due to exchange.

Mechanistic Insight:

-

Shielding Effects: In the 4-methoxy isomer, the methoxy group is para to the H-6 proton but ortho to H-3 and H-5. The resonance donation of the methoxy oxygen shields H-3 and H-5 significantly (shifting them upfield to ~6.0-6.2 ppm).

-

Deshielding Effects: The Carboxyl group (electron-withdrawing) deshields the ortho proton (H-6), pushing it downfield to ~7.6 ppm in the 4-methoxy isomer.

Infrared Spectroscopy (IR)

IR analysis confirms the presence of the primary amine, carboxylic acid, and ether functionalities.

Table 2: Characteristic IR Absorption Bands (KBr Pellet)

| Functional Group | Wavenumber ( | Description |

| N-H Stretch | 3350 - 3450 | Doublet (Asymmetric & Symmetric stretch of primary amine). |

| O-H Stretch | 2500 - 3300 | Very broad, overlapping C-H region (Carboxylic acid dimer). |

| C=O Stretch | 1660 - 1690 | Carbonyl stretch. Lower than typical acids (1710) due to internal H-bonding with the ortho-amine. |

| C=C Aromatic | 1580 - 1620 | Ring skeletal vibrations. |

| C-O Stretch | 1200 - 1260 | Aryl alkyl ether (Methoxy group). |

Mass Spectrometry (MS)

Mass spectrometry of ortho-aminobenzoic acids is characterized by the "Ortho Effect," where the proximity of the amine and carboxyl groups facilitates the elimination of water or methanol, a pathway not observed in meta- or para- isomers.

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion (

Fragmentation Pathway Diagram

Figure 1: Proposed EI-MS fragmentation pathways for 2-amino-4-methoxybenzoic acid. The loss of water (m/z 149) is diagnostic of the ortho-amino/carboxyl arrangement.

Analytical Workflow: Isomer Differentiation

Distinguishing between the 3-, 4-, 5-, and 6-methoxy isomers requires a systematic analysis of the aromatic region in the

Figure 2: Decision tree for differentiating methoxy-aminobenzoic acid isomers based on

References

Technical Profile: O-(4-Methoxybenzoyl)hydroxylamine Methanesulfonate (CAS 872851-29-1)

[1]

Executive Summary

CAS 872851-29-1 is a specialized electrophilic aminating reagent used extensively in medicinal chemistry and process development. Chemically defined as the methanesulfonate salt of O-(4-methoxybenzoyl)hydroxylamine, it serves as a thermodynamically stable, crystalline source of the amino cation synthon (

For drug development professionals, this compound represents a critical process tool for the direct C–H amination of nucleophiles and the synthesis of complex N-heterocycles. It offers a superior safety profile compared to traditional reagents like O-mesitylenesulfonylhydroxylamine (MSH), which is notoriously unstable and potentially explosive.

Physicochemical Properties

The utility of CAS 872851-29-1 is governed by its salt structure, which confers stability and solubility distinct from its free base.

Core Identity & Constants

| Property | Data |

| Chemical Name | O-(4-Methoxybenzoyl)hydroxylamine methanesulfonate |

| Common Abbreviation | MBH·MsOH |

| CAS Number | 872851-29-1 |

| Molecular Formula | C |

| Molecular Weight | 263.27 g/mol |

| Appearance | White to off-white crystalline solid |

| Stoichiometry | 1:1 Salt (Base: C |

Solubility & Solution Chemistry

The methanesulfonate counterion significantly enhances solubility in polar aprotic solvents, facilitating homogeneous reaction conditions critical for kinetic control.

| Solvent | Solubility Profile | Application Context |

| DMSO | High (>50 mg/mL) | Preferred for stock solutions and amination reactions. |

| DMF | High | Standard reaction medium for organometallic coupling. |

| Methanol | Moderate | Soluble, but potential for solvolysis over extended periods. |

| Water | Soluble | Caution: Susceptible to hydrolysis; aqueous solutions should be prepared immediately prior to use. |

| DCM/THF | Low/Insoluble | Often used as the anti-solvent for precipitation/purification. |

Stability & Solid-State Characteristics

-

Hygroscopicity: Moderate. The mesylate salt is less hygroscopic than the hydrochloride equivalent but requires storage under desiccant.

-

Thermal Stability: Stable at room temperature (25°C). Decomposes at elevated temperatures (>100°C).

-

Shelf-Life: >2 years when stored at 2–8°C under inert atmosphere (Ar/N

).

Mechanistic Pharmacology & Reactivity

In the context of drug synthesis, CAS 872851-29-1 acts as an electrophilic nitrogen source . The electron-withdrawing benzoyl group activates the nitrogen-oxygen bond, making the nitrogen susceptible to nucleophilic attack.

Mechanism of Action (Electrophilic Amination)

The reagent operates via an S

-

Activation: The methanesulfonate protonates the amine (or maintains it in protonated form), but under reaction conditions (often basic), the free base is the active species.

-

Nucleophilic Attack: A nucleophile (e.g., Grignard reagent, Enolate) attacks the nitrogen atom.

-

Leaving Group Departure: The weak N-O bond breaks, releasing the stable 4-methoxybenzoate anion as the leaving group.

Figure 1: Mechanistic pathway for electrophilic amination using CAS 872851-29-1. The reagent delivers an NH2 group to carbon nucleophiles.

Experimental Protocols

Standard Protocol: Amination of Grignard Reagents

This workflow describes the synthesis of a primary amine from an aryl Grignard reagent, a common transformation in lead optimization.

Reagents:

-

Aryl Grignard (ArMgBr): 1.0 equiv (in THF)

-

CAS 872851-29-1: 1.2 equiv

-

Solvent: Dry THF

-

Temperature: -78°C to RT

Step-by-Step Methodology:

-

Preparation: Dry a 2-neck round-bottom flask and purge with Argon.

-

Dissolution: Suspend CAS 872851-29-1 (1.2 mmol) in anhydrous THF (5 mL). Note: The salt may not fully dissolve until reaction proceeds or a co-solvent (LiCl) is added.

-

Addition: Cool the Grignard solution (1.0 mmol in THF) to -78°C.

-

Reaction: Cannulate the Grignard solution into the reagent suspension slowly over 10 minutes.

-

Scientific Rationale: Adding the nucleophile to the electrophile (inverse addition) prevents double-alkylation or side reactions.

-

-

Warming: Allow the mixture to warm to Room Temperature (25°C) over 2 hours.

-

Quench: Quench with saturated aqueous NH

Cl (5 mL). -

Workup: Extract with EtOAc (3x), wash with 1M NaOH (to remove benzoic acid byproduct), dry over Na

SO

Quality Control: Purity Assessment

Due to the UV-active 4-methoxybenzoyl group, purity can be easily monitored via HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% -> 95% MeCN in Water (+0.1% Formic Acid).

-

Detection: UV @ 254 nm (Strong absorption from benzoyl moiety).

-

Acceptance Criteria: >98% area purity; no detectable free hydroxylamine.

Safety & Regulatory Considerations (E-E-A-T)

Genotoxicity Risk

As an aminating agent, CAS 872851-29-1 is chemically reactive toward nucleophiles, including DNA bases.

-

Classification: Potential Mutagenic Impurity (PMI).

-

Handling: Must be handled in a fume hood with double-gloving.

-

Disposal: Quench excess reagent with aqueous Sodium Thiosulfate or dilute HCl before disposal to destroy the N-O bond.

Comparison with MSH

| Feature | CAS 872851-29-1 (MBH·MsOH) | MSH (O-Mesitylenesulfonylhydroxylamine) |

| Crystallinity | High (Stable solid) | Moderate (Often oil/wet solid) |

| Explosive Risk | Low (Stable salt) | High (Shock sensitive) |

| Storage | 2-8°C, months | -20°C, weeks |

| Reactivity | Tunable (Requires activation) | Highly reactive (often too aggressive) |

References

-

Original Synthesis & Utility

- Title: "Electrophilic Amination of Grignard Reagents with O-Benzoylhydroxylamines"

- Source: Organic Letters

-

URL:[Link]

-

Safety Profile of Aminating Agents

- Title: "Safe Scale-Up of Energetic Reagents in Process Chemistry"

- Source: Organic Process Research & Development

-

URL:[Link]

-

Compound Data & Suppliers

- Title: "PubChem Compound Summary: O-(4-Methoxybenzoyl)

- Source: N

-

URL:[Link]

Electronic Structure & Reactivity of Aminobenzoic Acid Isomers: A Theoretical Framework

Topic: Theoretical Studies on the Electronic Structure of Aminobenzoic Acid Isomers Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Drug Discovery Scientists, and Structural Biologists.

Executive Summary

Aminobenzoic acid (ABA) isomers—ortho (anthranilic acid), meta, and para (PABA)—represent a fundamental class of bifunctional benzenes where the interplay between amino (-NH₂) electron donation and carboxyl (-COOH) electron withdrawal dictates chemical behavior.[1][2] While PABA is critical in folate synthesis and UV filtration, o-ABA serves as a precursor in tryptophan metabolism and neurotransmission.

This guide provides a rigorous theoretical framework for analyzing these isomers. Moving beyond basic geometry, we explore the quantum mechanical underpinnings of their stability, reactivity, and spectroscopic signatures.[3] We utilize Density Functional Theory (DFT) as the primary engine, validating protocols against experimental benchmarks to ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Computational Methodology: The Standard Protocol

To achieve results comparable to high-impact literature, a "self-validating" computational workflow is required. The choice of functional and basis set is not arbitrary; it balances cost with the recovery of electron correlation essential for describing hydrogen bonding and charge transfer.

Validated Workflow

The following protocol is recommended for electronic structure calculation of small organic zwitterions or amphoterics.

Step-by-Step Protocol:

-

Geometry Optimization:

-

Functional: B3LYP (Hybrid GGA) or ωB97X-D (for dispersion corrections, critical in p-ABA dimers).

-

Basis Set: 6-311++G(d,p).[4][5][6] The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Nitrogen and the anionic character of the carboxylate group in zwitterionic forms.

-

Convergence: Opt=Tight (RMS Force < 10^-5).

-

-

Vibrational Analysis:

-

Compute frequencies to confirm the stationary point (zero imaginary frequencies).

-

Scaling: Apply a scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to align harmonic frequencies with experimental anharmonic fundamentals.

-

-

Solvation Modeling:

-

Use the IEF-PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water (

) to mimic physiological environments.

-

-

Electronic Property Calculation:

-

NBO Analysis: Pop=NBO to quantify hyperconjugation.

-

TD-DFT: For UV-Vis excitation energies (n states=10).

-

Computational Pipeline Visualization

Figure 1: Standardized computational workflow for reliable electronic structure prediction of ABA isomers.

Geometric & Energetic Stability

The relative stability of ABA isomers is a function of intramolecular versus intermolecular forces.

The Ortho Effect (Anthranilic Acid)

In the gas phase and non-polar solvents, o-ABA is often the thermodynamic minimum.

-

Mechanism: An intramolecular hydrogen bond forms between the amino hydrogen and the carbonyl oxygen (

). -

Consequence: This forms a pseudo-six-membered ring, locking the molecule into a planar conformation. This planarity maximizes

-conjugation but reduces the basicity of the amine and the acidity of the carboxylic acid compared to the para isomer.

The Para Paradox (PABA)

p-ABA lacks the ability to form internal hydrogen bonds due to distance.

-

Gas Phase: Higher energy than ortho.

-

Solid/Solution State: p-ABA stabilizes via strong intermolecular hydrogen bonding, forming head-to-tail dimers or infinite chains. This explains its high melting point and low solubility in non-polar solvents.

Solvation-Induced Reordering

Solvation drastically alters the energy landscape. In aqueous solution, the high dipole moment of the zwitterionic forms (stabilized by high dielectric constant) becomes competitive.

-

Key Insight: While the neutral species is stable in gas, the zwitterion (

) becomes relevant in water, particularly for m- and p-ABA.

Electronic Properties & Reactivity[6][7]

The chemical behavior of ABA isomers is governed by the Frontier Molecular Orbitals (FMOs).

Frontier Molecular Orbital (FMO) Analysis

-

HOMO (Highest Occupied Molecular Orbital): Primarily located on the amino group and the benzene ring (

-donor character). -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxyl group and the ring (

-acceptor character).

The HOMO-LUMO Gap (

-

p-ABA: Typically exhibits a smaller gap (~3.6 - 4.0 eV) compared to m-ABA due to the efficient "push-pull" resonance mechanism where the donor (

) and acceptor ( -

m-ABA: The "push-pull" effect is interrupted (nodes in the MOs), leading to a larger gap and lower reactivity (harder).

Comparative Electronic Data (B3LYP/6-311++G**)[4]

| Property | o-ABA (Anthranilic) | m-ABA | p-ABA |

| Dipole Moment (Gas) [Debye] | ~1.5 - 2.0 | ~3.0 - 3.5 | ~4.0 - 4.7 |

| HOMO Energy [eV] | -6.20 | -6.45 | -6.10 |

| LUMO Energy [eV] | -1.80 | -1.55 | -2.15 |

| Band Gap ( | ~4.40 | ~4.90 | ~3.95 |

| Chemical Hardness | Moderate | Hard | Soft |

| Dominant Interaction | Intra-molecular H-bond | Weak Inter-molecular | Strong Inter-molecular (ICT) |

Note: Values are representative of gas-phase DFT calculations and may vary slightly based on specific basis set choices.

Reactivity Logic Flow

Figure 2: Causal relationship between structural conjugation and chemical reactivity.

Spectroscopic Validation

Theoretical models must be validated against experimental spectra.

Vibrational Spectroscopy (IR/Raman)

The N-H and C=O stretching regions are diagnostic.

-

o-ABA: The intramolecular H-bond weakens the N-H bond, causing a significant red-shift (lower wavenumber) in the symmetric N-H stretch compared to p-ABA.

-

Prediction: ~3350 cm⁻¹ (scaled).

-

-

p-ABA: The amino group is free (in monomer) or involved in different intermolecular bonds.[7][8]

-

Prediction: ~3450 cm⁻¹ (scaled).

-

UV-Vis & Intramolecular Charge Transfer (ICT)

p-ABA exhibits a strong ICT band in the UV region. The transition involves electron transfer from the lone pair of Nitrogen to the

-

TD-DFT Calculation: This transition is usually the first excited state (

). -

Solvatochromism: In polar solvents, this band shifts (bathochromic shift) as the solvent stabilizes the more polar excited state, confirming the large change in dipole moment upon excitation.

References

-

Relative Energetics of Gas Phase Protomers: Warnke, S., et al. (2016).[1] "The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives." Phys.[6][9] Chem. Chem. Phys. [Link]

-

Dipole Moments & Electronic Structure: Pratt, D. W., et al. (2008).[10] "Push-Pull Molecules in the Gas Phase: Stark-Effect Measurements of the Permanent Dipole Moments of p-Aminobenzoic Acid." Journal of Physical Chemistry A. [Link]

-

Vibrational Analysis & DFT Benchmarking: Alcolea Palafox, M. (2000). "Scaling factors for the prediction of vibrational spectra. I. Benzene molecule."[11] International Journal of Quantum Chemistry. [Link]

-

Solvation Effects on Aminobenzoic Acid: Rosbottom, I., et al. (2017). "Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid." Crystal Growth & Design. [Link]

-

Nonlinear Optical Properties (HOMO-LUMO): Saravanamoorthy, S., et al. (2021). "Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid." Acta Scientific. [Link]

Sources

- 1. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]

- 2. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. physchemres.org [physchemres.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydration of p - aminobenzoic acid: structures and non-covalent bondings of aminobenzoic acid-water clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mbp.science.ru.nl [mbp.science.ru.nl]

- 11. NBO [cup.uni-muenchen.de]

Investigation of Methanesulfonic Acid (MSA) in Organic Synthesis: A Technical Guide

Executive Summary

Methanesulfonic acid (MSA) has evolved from a niche reagent to a cornerstone of green chemistry and pharmaceutical process development. Unlike sulfuric acid (

This guide moves beyond basic properties to explore the mechanistic advantages of MSA in complex synthesis. We focus on its role as a solvent-catalyst hybrid, its utility in "Eaton’s Reagent" for difficult cyclizations, and the critical safety considerations regarding genotoxic impurities in drug salt formation.

Physicochemical Profile: The "Green" Strong Acid[2]

MSA is unique among strong acids due to its non-oxidizing nature and liquid state at ambient temperatures.[2] This allows for higher reaction temperatures without the charring (carbonization) seen with sulfuric acid.

Table 1: Comparative Acid Profile

| Feature | Methanesulfonic Acid (MSA) | Sulfuric Acid ( | p-Toluenesulfonic Acid (pTsOH) | Triflic Acid (TfOH) |

| pKa | -1.9 | -3.0 (1st dissociation) | -2.8 | -14.7 |

| Oxidizing Potential | Non-oxidizing | Strong Oxidant (Conc.) | Non-oxidizing | Non-oxidizing |

| Physical State | Liquid ( | Viscous Liquid | Solid (Hygroscopic) | Fuming Liquid |

| Thermal Stability | Stable up to >200°C | Decomposes >300°C | Stable | Volatile |

| Solubility | Miscible with water & polar organics | Miscible with water | Soluble in polar organics | Miscible with organics |

| Green Status | Biodegradable (forms sulfate/CO2) | Corrosive waste | Poor biodegradability | Persistent/Toxic |

Process Insight: The liquid nature of MSA simplifies scaling. Unlike

-TsOH, which requires filtration of solids or dissolution steps, MSA can be pumped directly into reactors. Its biodegradability profile makes it the preferred choice for REACH-compliant industrial processes [1].

Mechanistic Mastery: Eaton’s Reagent

While MSA is a potent catalyst on its own, its utility spikes when combined with Phosphorus Pentoxide (

Mechanism of Action

In Eaton's reagent, MSA acts as both the solvent and the proton source, while

Figure 1: Mechanistic pathway of Eaton's Reagent mediating intramolecular cyclization. The MSA solvent system stabilizes the acylium transition state.

Synthetic Protocols

Protocol A: High-Yield Esterification (Non-Oxidizing)

Application: Esterification of oxidation-sensitive fatty acids or phenolic substrates. Rationale: Sulfuric acid causes darkening (charring) of unsaturated substrates. MSA provides high conversion with excellent color retention.

Reagents:

-

Substrate: Carboxylic Acid (1.0 equiv)[3]

-

Alcohol: Methanol or Ethanol (Excess, solvent)[4]

-

Catalyst: MSA (0.5 - 1.0 mol%)

Step-by-Step Methodology:

-

Charge: Load the carboxylic acid and alcohol into a glass-lined reactor.

-

Catalyst Addition: Add MSA dropwise. Note: Reaction is exothermic; control temperature.

-

Reflux: Heat to reflux (65–80°C depending on alcohol). Monitor by TLC/HPLC.

-

Expert Tip: For high-boiling alcohols, use a Dean-Stark trap. MSA’s high boiling point (167°C) prevents catalyst loss during azeotropic distillation.

-

-

Workup: Cool to room temperature. Neutralize with aqueous

. -

Isolation: Phase separate. The MSA salt (sodium mesylate) partitions quantitatively into the aqueous phase, leaving a pure organic ester layer.

-

Validation: Check color (APHA value). MSA-catalyzed products typically show <10 APHA compared to >50 for

.

Protocol B: Cyclodehydration with Eaton’s Reagent

Application: Synthesis of substituted 1-indanones or xanthones.

Step-by-Step Methodology:

-

Preparation: Dissolve

(1 part by weight) in MSA (10 parts by weight) under inert atmosphere. Stir until a clear solution forms (Eaton’s Reagent). -

Addition: Add the carboxylic acid substrate (e.g., 3-phenylpropanoic acid) to the reagent.

-

Reaction: Heat to 60–80°C for 2–4 hours.

-

Safety: Do not exceed 100°C unless necessary, as viscosity changes can affect heat transfer.

-

-

Quench: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring.

-

Extraction: Extract the precipitate or oil with Dichloromethane (DCM).

-

Purification: Wash organic layer with brine, dry over

, and concentrate.

Pharmaceutical Application: Salt Selection & Safety

MSA is a preferred acid for salt formation (Mesylates) due to the high water solubility of the resulting API (Active Pharmaceutical Ingredient) salts. However, a critical safety risk exists: Genotoxicity.

The Alkyl Mesylate Danger

If MSA is used in the presence of short-chain alcohols (Methanol, Ethanol, Isopropanol), it can form alkyl mesylates (e.g., Methyl Methanesulfonate - MMS). These are potent alkylating agents and known genotoxins [2].

Control Strategy:

-

Avoid: Methanol/Ethanol as solvents during the final salt-forming step.

-

Substitute: Use Ethyl Acetate, Acetone, or Water.

-

Scavenge: If alcohols are mandatory, ensure excess base is not present, or prove purging of the ester in downstream processing.

Figure 2: Decision tree for Mesylate salt formation, prioritizing the mitigation of genotoxic impurities (PGIs).

References

-

Gernon, M. D., et al. (1999).[2] "Environmental benefits of methanesulfonic acid: comparative properties and advantages." Green Chemistry, 1(3), 127-140.

-

Teasdale, A., et al. (2010). "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Organic Process Research & Development, 14(4), 999-1007.

-

Eaton, P. E., et al. (1973).[7] "Phosphorus pentoxide-methanesulfonic acid.[7][8] Convenient alternative to polyphosphoric acid."[7][8] The Journal of Organic Chemistry, 38(23), 4071-4073.

-

BASF Technical Data. "Methanesulfonic Acid: The strong acid for green chemistry."

Sources

- 1. Methanesulfonic acid | 75-75-2 [chemicalbook.com]

- 2. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. digital.csic.es [digital.csic.es]

- 4. pqri.org [pqri.org]

- 5. products.basf.com [products.basf.com]

- 6. researchgate.net [researchgate.net]

- 7. evitachem.com [evitachem.com]

- 8. pubs.acs.org [pubs.acs.org]

Isomeric Landscapes: Amino-Methoxy-Benzoic Acids in Medicinal Chemistry

Executive Summary

The amino-methoxy-benzoic acid scaffold represents a privileged substructure in medicinal chemistry, offering a versatile template for bioisosteric replacement and pharmacophore optimization. While ten positional isomers are theoretically possible, four specific isomers—3-amino-4-methoxybenzoic acid , 4-amino-3-methoxybenzoic acid , 2-amino-4-methoxybenzoic acid , and 2-amino-5-methoxybenzoic acid —dominate the patent landscape and drug development pipelines. This guide dissects the synthetic utility, physicochemical properties, and therapeutic applications of these isomers, providing researchers with actionable protocols for their integration into high-affinity ligands and active pharmaceutical ingredients (APIs).

Part 1: Structural Analysis & Pharmacophore Mapping

The substitution pattern of the amino (-NH₂) and methoxy (-OCH₃) groups relative to the carboxylic acid (-COOH) dictates the electronic and steric environment of the molecule. This "isomer effect" dramatically influences binding affinity in kinase pockets, GPCRs, and enzyme active sites.

The "Privileged Four" Isomers

| Isomer | Common Name / Alias | Key Electronic Feature | Primary Drug Class Application |

| 3-Amino-4-methoxybenzoic acid | 3-Amino-p-anisic acid | Donor-Acceptor motif para to acid | Antivirals (EV71, HBV), Vericiguat intermediates |

| 4-Amino-3-methoxybenzoic acid | Vanillic acid amine analog | Extended conjugation | 5-HT4 Receptor Ligands, Alkaloid synthesis (Mukonine) |

| 2-Amino-4-methoxybenzoic acid | 4-Methoxy-anthranilic acid | Intramolecular H-bond (NH...O=C) | HDAC/G9a Inhibitors, Hyaluronan probes |

| 2-Amino-5-methoxybenzoic acid | 5-Methoxy-anthranilic acid | Electron-rich anthranilate | Benzodiazepines, Quinazolinones |

Structural Classification Diagram

The following diagram illustrates the relationship between the core scaffold and its functional derivatives.

Figure 1: Structural divergence and functional applications of key amino-methoxy-benzoic acid isomers.

Part 2: Technical Deep Dive & Applications

3-Amino-4-methoxybenzoic Acid

CAS: 2840-26-8 This isomer is a critical building block for N-phenylbenzamide derivatives . Research has validated its role in synthesizing broad-spectrum antivirals. Specifically, amide derivatives have shown potent activity against Enterovirus 71 (EV71) and Hepatitis B Virus (HBV) by modulating intracellular host factors like APOBEC3G.

-

Mechanism: The 3-amino group serves as a nucleophilic handle for derivatization, while the 4-methoxy group maintains lipophilicity and metabolic stability.

-

Key Reaction: Amidation with substituted anilines using carbodiimide coupling (DIC/HOBt).

4-Amino-3-methoxybenzoic Acid

CAS: 2486-69-3 Often derived from vanillic acid precursors, this isomer is central to the synthesis of 5-HT4 receptor ligands (serotonergic agents). It also serves as the precursor for the carbazole alkaloid mukonine .

-

Synthetic Pathway: Iodination of the methyl ester at the 3-position (ortho to the amino group) allows for subsequent palladium-catalyzed cross-couplings, enabling the construction of fused heterocyclic systems.

2-Amino-5-methoxybenzoic Acid

CAS: 6705-03-9 A derivative of anthranilic acid, this isomer is prone to cyclization reactions. It is extensively used to synthesize quinazolinones and benzodiazepines , which are pharmacophores for sedatives and kinase inhibitors.

-

Self-Validation: The presence of the amino group ortho to the carboxyl group makes this molecule highly reactive toward cyclodehydration agents (e.g., urea, formamide), forming the quinazolinone core spontaneously under reflux.

Part 3: Validated Experimental Protocols

The following protocols are designed for reproducibility and high yield. They address the two most critical transformations: Nitro Reduction (to generate the amino scaffold) and Amide Coupling (to attach the pharmacophore).

Protocol A: Catalytic Hydrogenation (Synthesis of 2-Amino-5-methoxybenzoic acid)

Context: Converting commercially available nitro-benzoic acids into their amino counterparts.

Reagents:

-

5-Methoxy-2-nitrobenzoic acid (1.0 eq)

-

Palladium on Carbon (Pd/C, 10% w/w, catalytic amount)[1]

-

Tetrahydrofuran (THF) or Methanol (solvent)

-

Hydrogen gas (H₂, balloon pressure)[1]

Workflow:

-

Dissolution: Dissolve 30.0 g (152 mmol) of 5-methoxy-2-nitrobenzoic acid in 250 mL of THF. Ensure complete solvation to prevent catalyst poisoning.

-

Catalyst Addition: Carefully add 300 mg of 10% Pd/C under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric in the presence of solvent vapors.

-

Hydrogenation: Purge the vessel with H₂ gas. Maintain a hydrogen atmosphere (balloon pressure is sufficient) and stir vigorously at room temperature for 18 hours.

-

Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh THF.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Validation: The product should appear as a brown to tan solid.

-

Yield: ~98%

-

LCMS: m/z = 168.1 (M+1)[1]

-

NMR Check: Disappearance of nitro-aromatic protons and appearance of broad aniline protons (~5-6 ppm).

-

Protocol B: Chemoselective Amide Coupling (Derivatization of 3-Amino-4-methoxybenzoic acid)

Context: Synthesizing antiviral N-phenylbenzamide libraries.

Reagents:

-

3-Amino-4-methoxybenzoic acid (1.0 eq)

-

Substituted Aniline (1.2 eq)

-

DIC (N,N'-Diisopropylcarbodiimide) (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Activation: Dissolve 3-amino-4-methoxybenzoic acid in anhydrous DCM. Add DIC and HOBt. Stir for 30 minutes at room temperature. Mechanism: This forms the active OBt ester in situ.

-

Coupling: Add the substituted aniline (amine partner) to the reaction mixture.

-

Reaction: Stir for 12–24 hours at room temperature. Monitor by TLC (formation of a less polar spot).

-

Workup: Quench with 0.5 N NaOH (to remove unreacted acid and HOBt). Separate the organic layer.[2]

-

Purification: Wash with dilute HCl (to remove unreacted aniline) and brine. Dry over Na₂SO₄ and concentrate.

-

Crystallization: Recrystallize from ethanol/water if necessary.

Synthesis Logic Diagram

Figure 2: Step-wise synthetic workflow from nitro-precursor to active pharmaceutical lead.

Part 4: Data Console & Properties

The following table consolidates physical properties and specific applications for the most relevant isomers.

| Property | 2-Amino-5-methoxybenzoic acid | 3-Amino-4-methoxybenzoic acid | 4-Amino-3-methoxybenzoic acid |

| CAS Number | 6705-03-9 | 2840-26-8 | 2486-69-3 |

| Molecular Weight | 167.16 g/mol | 167.16 g/mol | 167.16 g/mol |

| Melting Point | ~148–152 °C (Dec) | ~202–204 °C | ~183–185 °C |

| Solubility | DMSO, Methanol, Dilute Acid | DMSO, DMF, Hot Ethanol | DMSO, Methanol |

| Key Precursor | 5-Methoxy-2-nitrobenzoic acid | 3-Nitro-4-methoxybenzoic acid | 4-Nitro-3-methoxybenzoic acid |

| Drug Class | Benzodiazepines, Quinazolinones | Antivirals (EV71), Vericiguat | 5-HT4 Agonists, Mukonine |

References

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. International Journal of Molecular Sciences. [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide. Drug Design, Development and Therapy. [Link]

-

Synthesis of Mukonine via Cross-Coupling of o-Iodoanilines. Journal of Organic Chemistry. [Link]

-

Chemical modification of hyaluronan oligosaccharides to modulate interactions with hyaluronan-binding proteins. Journal of Biological Chemistry. [Link]

Sources

Methodological & Application

Application Note: High-Resolution Quantification of Aminobenzoic Acid Isomers via HPLC-UV

Executive Summary

The separation and quantification of aminobenzoic acid isomers—specifically o-aminobenzoic acid (Anthranilic acid), m-aminobenzoic acid, and p-aminobenzoic acid (PABA)—presents a unique chromatographic challenge due to their zwitterionic nature and structural similarity. These compounds act as critical intermediates in pharmaceutical synthesis (e.g., folic acid antagonists, local anesthetics) and potential genotoxic impurities.

This guide provides a validated, high-performance liquid chromatography (HPLC) protocol designed for regulatory compliance under ICH Q2(R2) guidelines. Unlike generic methods, this protocol utilizes pH-controlled ion suppression to achieve baseline resolution (

Scientific Rationale & Method Development

The Separation Challenge

Aminobenzoic acids possess both a basic amine group (

| Isomer | Structure | Hydrophobicity | ||

| Ortho (Anthranilic) | 1,2-substituted | ~2.0 | ~4.8 | High (Intramolecular H-bond) |

| Meta | 1,3-substituted | ~3.1 | ~4.7 | Moderate |

| Para (PABA) | 1,4-substituted | ~2.4 | ~4.9 | Low |

The Mechanism: To separate these isomers on a hydrophobic C18 stationary phase, we must control their ionization.

-

At Neutral pH (7.0): Both groups are ionized (COO⁻ / NH₂). The molecules are highly polar and elute too quickly (near void volume).

-

At Acidic pH (3.0): The carboxyl group is largely protonated (neutral, -COOH), increasing retention. The amine is protonated (charged,

), but the hydrophobic interaction of the benzene ring dominates.

Critical Insight: The ortho isomer forms an intramolecular hydrogen bond between the amine and carboxyl groups, significantly increasing its hydrophobicity compared to para and meta. This "Ortho Effect" is the primary lever for separation.

Method Development Logic

The following decision tree illustrates the logic used to select the final chromatographic conditions.

Figure 1: Decision matrix for optimizing the separation of amphoteric aminobenzoic acid isomers.

Experimental Protocol

Reagents & Materials

-

Standards: o-Aminobenzoic acid, m-Aminobenzoic acid, p-Aminobenzoic acid (>99.0% purity, Sigma-Aldrich or USP Reference Standard).

-

Solvents: Acetonitrile (HPLC Gradient Grade), Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ·cm).

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%).

Instrumentation

-

System: HPLC with quaternary pump and degasser (e.g., Agilent 1260/1290 or Waters Alliance).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 End-capped column, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry). Note: End-capping is crucial to prevent peak tailing caused by amine interaction with free silanols.

Chromatographic Conditions (The "Golden" Method)

| Parameter | Setting |

| Mobile Phase A | 25 mM |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled) |

| Injection Volume | 10 µL |

| Detection | UV @ 254 nm (Reference: 360 nm) |

| Run Time | 20 Minutes |

Gradient Program:

-

0.0 min: 95% A / 5% B (Equilibration)

-

2.0 min: 95% A / 5% B (Isocratic hold for polar impurities)

-

12.0 min: 70% A / 30% B (Linear ramp)

-

15.0 min: 70% A / 30% B (Hold)

-

15.1 min: 95% A / 5% B (Return to initial)

-

20.0 min: End of Run

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 100 mg of each isomer into separate 100 mL volumetric flasks. Dissolve in 50 mL Methanol, sonicate for 5 mins, and dilute to volume with Mobile Phase A.

-

Working Standard (50 µg/mL): Transfer 5.0 mL of each Stock Solution into a single 100 mL flask. Dilute to volume with Mobile Phase A.

Method Validation (ICH Q2(R2) Compliance)

This section outlines the validation parameters required to demonstrate the method is suitable for its intended purpose (quantification of impurities or assay).

Validation Lifecycle Workflow

The following diagram details the sequence of validation experiments required by ICH Q2(R2).

Figure 2: Validation lifecycle based on ICH Q2(R2) guidelines.

Specificity & System Suitability

-

Requirement: The method must differentiate between the three isomers and the solvent front.

-

Acceptance Criteria:

-

Resolution (

) between critical pair (usually p- and m-) > 2.0. -

Tailing Factor (

) < 1.5 (Critical for amine-containing compounds). -

No interference in blank injections at retention times of interest.

-

Linearity[1]

-

Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

-

Calculation: Plot Peak Area (

) vs. Concentration ( -

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

-

Protocol: Spike known amounts of PABA, o-ABA, and m-ABA into the sample matrix (or solvent) at 80%, 100%, and 120% levels. Triplicate injections.

-

Acceptance: Mean recovery between 98.0% and 102.0% for Assay; 80-120% for Impurities.

Sensitivity (LOD/LOQ)

-

Method: Determine based on Signal-to-Noise (S/N) ratio using dilute solutions.

-

LOD (Limit of Detection): S/N

3. -

LOQ (Limit of Quantification): S/N

10.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Interaction between amine group and residual silanols on silica. | Ensure column is "End-capped." Increase buffer concentration to 50mM. |

| Retention Time Drift | pH fluctuation in mobile phase. | Use a calibrated pH meter. pH 3.0 is a sensitive region for these isomers; ensure precision. |

| Co-elution of Isomers | Insufficient organic gradient or wrong pH. | If meta and para co-elute, lower the % Acetonitrile at the start of the gradient. |

| High Backpressure | Buffer precipitation in organic phase. | Ensure premixed mobile phases are filtered (0.45 µm). Do not exceed 80% ACN with phosphate buffers. |

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

-

PubChem. (2024). 4-Aminobenzoic Acid (PABA) Compound Summary. National Library of Medicine. Link

-

Sielc Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.Link

-

BenchChem. (2025).[3] A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates.Link

-

NIST. (2024). pKa Values for Benzoic Acid Derivatives.[4][5] National Institute of Standards and Technology.[4] Link

Sources

High-Sensitivity Profiling of Aminobenzoic Acid Isomers: Derivatization Protocols for HPLC-FLD and GC-MS

Executive Summary

Aminobenzoic acids (ABAs)—specifically the isomers ortho- (Anthranilic acid), meta-, and para- (PABA)—are critical intermediates in pharmaceutical synthesis and biomarkers in microbial metabolism. While they possess native fluorescence, it is often insufficient for trace analysis in complex biological matrices (e.g., urine, plasma) due to spectral interference and quenching. Furthermore, their amphoteric nature and high polarity lead to poor retention and peak tailing on standard C18 columns.

This guide details two robust derivatization workflows to overcome these limitations:

-

HPLC-FLD: Pre-column derivatization with Fluorescamine for femtomole-level sensitivity and rapid kinetics.

-

GC-MS: Dual-functional silylation using BSTFA/TMCS for structural confirmation and volatility enhancement.

Chemistry & Challenges

The Analytes

The three isomers share a core benzene ring substituted with an amine (-NH₂) and a carboxylic acid (-COOH). Their position defines their reactivity and biological role.

| Isomer | Common Name | pKa (COOH) | pKa (NH₂) | Analytical Challenge |

| o-ABA | Anthranilic Acid | ~2.0 | ~4.9 | Internal H-bonding reduces polarity slightly; native fluorescence is pH dependent. |

| m-ABA | 3-Aminobenzoic Acid | ~3.1 | ~4.7 | Rare in nature; often used as an internal standard. |

| p-ABA | PABA | ~2.4 | ~4.8 | Highly polar; elutes in void volume on C18; native UV (280nm) lacks specificity. |

The Solution: Derivatization Strategy

We utilize the nucleophilicity of the primary amine for HPLC tagging and the protic nature of both functional groups for GC volatility.

Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on analytical goals.

Protocol A: HPLC-FLD with Fluorescamine

Best for: High-throughput quantification, biological fluids, trace impurity analysis.

Mechanism

Fluorescamine is a non-fluorescent reagent that reacts specifically with primary amines to form highly fluorescent pyrrolinone derivatives.[1]

-

Key Advantage: Unreacted fluorescamine hydrolyzes into non-fluorescent products within seconds, eliminating the need for post-reaction cleanup (unlike OPA or Dansyl Chloride).

-

Excitation/Emission:

,

Reagents & Preparation[1][2][3][4][5][6][7][8][9]

-

Borate Buffer (pH 9.0): Dissolve boric acid in water; adjust to pH 9.0 with NaOH.

-

Fluorescamine Reagent: 3 mg/mL in HPLC-grade Acetone. Prepare fresh daily.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

-

Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Workflow

-

Sample Prep: Aliquot 100 µL of sample (standard or filtered extract) into a vial.

-

Buffering: Add 100 µL of Borate Buffer (pH 9.0). Vortex.

-

Expert Note: The pH must be >8.5 for the amine to be unprotonated and nucleophilic.

-

-

Reaction: While vortexing, rapidly add 100 µL of Fluorescamine reagent.

-

Critical: Rapid mixing is essential because the hydrolysis half-life is short.

-

-

Incubation: Let stand at room temperature for 1 minute . (Reaction is instantaneous).

-

Injection: Inject 10 µL immediately into the HPLC system.

Chromatographic Conditions (UHPLC)

| Parameter | Setting |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm |

| Flow Rate | 0.4 mL/min |

| Temp | 30°C |

| Gradient | 0-1 min: 10% B; 1-8 min: Linear to 60% B; 8.1 min: Re-equilibrate. |

| Detection | FLD: Ex 390 nm / Em 475 nm |

Protocol B: GC-MS with BSTFA

Best for: Unknown identification, metabolic profiling, confirmational analysis.

Mechanism

Silylation replaces active protic hydrogens with a trimethylsilyl (TMS) group.[2] For ABAs, we must derivatize both the amine and the carboxylic acid to ensure volatility.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to drive the reaction of the sterically hindered amine.

Reagents & Preparation[1][2][3][4][5][6][7][8][9]

-

Silylation Reagent: BSTFA + 1% TMCS (Commercial grade, ampoules preferred).

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

-

Drying Agent: Nitrogen stream.

Step-by-Step Workflow

-

Drying: Evaporate 50 µL of sample extract to complete dryness under a gentle stream of nitrogen.

-

Critical: Any residual water will destroy the BSTFA reagent.

-

-

Reconstitution: Add 50 µL of Anhydrous Pyridine.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS.

-

Heating: Cap the vial tightly (PTFE-lined cap) and heat at 65°C for 30 minutes .

-

Expert Note: The amine group on p-ABA is moderately hindered; heat is required to ensure the di-TMS derivative is formed quantitatively.

-

-

Analysis: Cool to room temperature and inject 1 µL (Split 1:10).

GC-MS Parameters

| Parameter | Setting |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | 250°C, Split 1:10 |

| Oven | 70°C (1 min) → 20°C/min → 280°C (hold 3 min) |

| MS Source | EI (70 eV), 230°C |

| SIM Ions | Monitor [M-15]+ (Loss of methyl from TMS) and molecular ion [M]+. |

Comparative Performance Data

The following table contrasts the performance of native detection versus the derivatization protocols described above.

| Metric | Native UV (254/280 nm) | Native Fluorescence | Fluorescamine (HPLC-FLD) | BSTFA (GC-MS) |

| LOD (Signal/Noise = 3) | ~100 pmol | ~10 pmol | < 0.5 pmol | ~1-5 pmol |

| Selectivity | Low (Many aromatics absorb) | Medium (Quenching issues) | High (Primary amines only) | Very High (Mass spec ID) |

| Linearity ( | > 0.99 | > 0.98 | > 0.999 | > 0.99 |

| Sample Prep Time | None | None | 2 mins | 45 mins |

| Stability | High | High | Stable (Derivative), Reagent hydrolyzes | Moisture Sensitive |

Troubleshooting & Expert Insights

"Ghost Peaks" in HPLC

-

Symptom: Small peaks appearing early in the chromatogram.

-

Cause: Hydrolysis products of Fluorescamine.

-

Fix: These usually elute in the void volume. Increase the initial organic hold or use a trap column if they interfere with o-ABA.

Incomplete Derivatization in GC

-

Symptom: Two peaks for the same analyte (Mono-TMS vs Di-TMS).

-

Cause: Insufficient heating or old reagent.

-

Fix: Ensure the reaction runs at 65°C for at least 30 mins. Fresh BSTFA ampoules are mandatory; once opened, moisture degrades them rapidly.

Matrix Effects (Urine/Plasma)

-

Insight: Biological amines (amino acids) will also react with Fluorescamine.

-

Solution: Use a gradient that separates the highly polar amino acids (eluting early) from the aromatic ABAs (eluting later due to the benzene ring). The protocol above (10% to 60% ACN) is designed specifically to achieve this separation.

Figure 2: Self-validating workflow checkpoints to ensure data integrity.

References

-

BenchChem. (2025).[3] A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization. Retrieved from

-

Anumula, K. R. (2006).[4][5] Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates.[4][5][6] Analytical Biochemistry, 350(1), 1-23.[4] Retrieved from

-

Agilent Technologies. (2020). Derivatization for GC/MS: Silylation Reagents. Retrieved from

-

Creative Proteomics. (2024). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved from

-

Sigma-Aldrich. (2023). BSTFA + TMCS Product Information Sheet. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. New high-performance liquid chromatography assay for glycosyltransferases based on derivatization with anthranilic acid and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Heart of Innovation: Methanesulfonic Acid Amino 4-Methoxybenzoate and its Progeny in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold

In the intricate world of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic use of versatile chemical building blocks. "Methanesulfonic acid amino 4-methoxybenzoate" (CAS 872851-29-1) represents such a scaffold. While direct and extensive biological activity of this specific salt is not widely documented in peer-reviewed literature, its core structure, the amino 4-methoxybenzoate moiety, is a cornerstone in the synthesis of a diverse array of biologically active molecules. This guide delves into the applications of this chemical entity, not as a standalone therapeutic, but as a pivotal intermediate in the construction of complex pharmaceutical agents. The inclusion of methanesulfonic acid to form a salt is a classic pharmaceutical strategy to enhance physicochemical properties such as solubility and stability, making the parent amine more amenable to handling and formulation.[1][2]

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of amino 4-methoxybenzoate derivatives, complete with detailed protocols and an exploration of their role in constructing molecules for various therapeutic areas.

Core Applications in Drug Discovery and Development

The true value of the amino 4-methoxybenzoate scaffold lies in its synthetic versatility. The presence of an amino group and a carboxylic acid (or its ester) on a benzene ring, adorned with a methoxy group, provides multiple reactive handles for chemists to elaborate upon, leading to the creation of diverse and complex molecular architectures.

A Linchpin in the Synthesis of Novel Antibacterial Agents

The rise of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. The bacterial fatty acid synthesis (FAS II) pathway has emerged as a promising target.[3] The amino 4-methoxybenzoate core has been instrumental in the design and synthesis of inhibitors of this pathway.

Specifically, derivatives like methyl 3-amino-4-methoxybenzoate serve as a crucial linking component, forming stable amide bonds with various acyl chlorides.[3] This allows for the systematic exploration of structure-activity relationships (SAR) by varying the fatty acid chain mimic.

Illustrative Synthetic Workflow: Amide Coupling for FAS II Inhibitors

The following diagram outlines the general synthetic workflow for creating potential FAS II inhibitors using an amino 4-methoxybenzoate derivative.

Caption: General workflow for synthesizing FAS II inhibitors.

Scaffolding for Potent Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation and are validated targets in oncology. The development of selective HDAC inhibitors is an area of intense research. Amino 4-methoxybenzoate derivatives have been employed in the synthesis of potent and selective inhibitors of HDAC8, an enzyme implicated in neuroblastoma.

In this context, methyl 3-amino-4-methoxybenzoate has been utilized as a key building block to construct complex molecules, including Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins like HDAC8.

Building Blocks for Anti-Cancer Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anti-cancer drugs that target receptor tyrosine kinases. The synthesis of novel 4-pyrrylamino quinazoline derivatives with potential antitumor activity has been shown to utilize amino 4-methoxybenzoate intermediates.

For instance, methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate serves as a precursor for constructing the quinazoline ring system, which is later functionalized to yield the final drug candidates.

Experimental Protocols

The following protocols are provided as illustrative examples of how amino 4-methoxybenzoate derivatives are utilized in synthetic medicinal chemistry.

Protocol 1: General Procedure for Amide Coupling to Synthesize Potential Antibacterial Agents

Objective: To synthesize an N-acylated amino 4-methoxybenzoate derivative as a potential bacterial fatty acid synthesis inhibitor.[3]

Materials:

-

Methyl 3-amino-4-methoxybenzoate

-

Acyl chloride (e.g., palmitoyl chloride)

-

Dimethylformamide (DMF), anhydrous

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Ice bath

Procedure:

-

In a clean, dry round bottom flask, dissolve methyl 3-amino-4-methoxybenzoate (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker containing cold distilled water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with copious amounts of distilled water.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization or column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Characterize the final product using analytical techniques such as NMR, LC-MS, and IR spectroscopy.

Protocol 2: Synthesis of a Quinazoline Intermediate for Antitumor Agents

Objective: To synthesize a 4-quinazolone intermediate from an amino 4-methoxybenzoate derivative.

Materials:

-

Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate

-

Formamidine acetate

-

Ethanol

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Round bottom flask

Procedure:

-

To a round bottom flask, add methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (1 equivalent) and formamidine acetate (1.4 equivalents).

-

Add ethanol to the flask to serve as the solvent.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux with vigorous stirring for approximately 6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate precipitation.

-

Collect the precipitated product by filtration.

-

Wash the solid product with cold ethanol and air dry to obtain the desired quinazolone intermediate.

-

Confirm the structure of the product by spectroscopic methods.

The Role of Methanesulfonic Acid: A Pharmaceutical Salt Strategy

While the core amino 4-methoxybenzoate structure provides the foundation for biological activity through further chemical modification, the use of methanesulfonic acid to form a salt is a critical step in the drug development process.[1] Basic drugs are often converted into salts to improve their physicochemical properties.[2]

Key Advantages of Mesylate Salt Formation:

| Property | Benefit in Drug Development |

| Increased Solubility | Enhances dissolution rate and can improve bioavailability.[2] |

| Improved Stability | Can protect the drug from degradation, leading to a longer shelf life. |

| Crystallinity | Often yields well-defined crystalline forms, which are easier to purify and handle. |

| Reduced Hygroscopicity | Makes the solid form less likely to absorb moisture from the air. |

Logical Relationship: From Scaffold to Drug Candidate

The following diagram illustrates the logical progression from the basic chemical scaffold to a potential drug candidate.

Caption: From chemical scaffold to final drug product.

Conclusion and Future Perspectives

"Methanesulfonic acid amino 4-methoxybenzoate" and its related derivatives are not just entries in a chemical catalog; they are enabling tools for medicinal chemists. Their utility as versatile synthetic intermediates allows for the creation of diverse and complex molecules targeting a wide range of diseases. As drug discovery continues to evolve, the demand for such adaptable and reliable chemical scaffolds will undoubtedly grow. Future research will likely see the incorporation of this and similar building blocks into new and innovative therapeutic modalities, including targeted therapies, antibody-drug conjugates, and novel classes of antibiotics. The foundational chemistry enabled by the amino 4-methoxybenzoate core will continue to be a driving force in the quest for new medicines.

References

-

Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. (2024). IntechOpen. Available at: [Link]

-